molecular formula C6H6N4O2 B3252484 1-Ethyl-5-nitro-1H-pyrazole-4-carbonitrile CAS No. 2171314-55-7

1-Ethyl-5-nitro-1H-pyrazole-4-carbonitrile

Cat. No.: B3252484
CAS No.: 2171314-55-7
M. Wt: 166.14
InChI Key: XOSKZRRNAZTSLD-UHFFFAOYSA-N
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Description

1-Ethyl-5-nitro-1H-pyrazole-4-carbonitrile is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group, a nitro group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-5-nitro-1H-pyrazole-4-carbonitrile can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazine with ethyl acetoacetate to form the pyrazole ring, followed by nitration and subsequent introduction of the carbonitrile group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-nitro-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Ethyl-5-nitro-1H-pyrazole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-5-nitro-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in π-π interactions plays a crucial role in its activity .

Comparison with Similar Compounds

  • 1-Ethyl-5-nitro-1H-pyrazole-3-carbonitrile
  • 1-Ethyl-4-nitro-1H-pyrazole-5-carbonitrile
  • 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile

Uniqueness: 1-Ethyl-5-nitro-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with tailored biological activities .

Properties

IUPAC Name

1-ethyl-5-nitropyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c1-2-9-6(10(11)12)5(3-7)4-8-9/h4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSKZRRNAZTSLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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